molecular formula C15H14ClN5O2S B6457626 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2548979-02-6

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6457626
CAS No.: 2548979-02-6
M. Wt: 363.8 g/mol
InChI Key: UMEBCWMJFFRQEN-UHFFFAOYSA-N
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Description

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that integrates a benzothiazole core with a piperazine ring and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzothiazole intermediate reacts with piperazine under controlled conditions.

    Incorporation of the Chloropyrimidine Moiety: The final step involves the reaction of the piperazine-benzothiazole intermediate with 5-chloropyrimidine, typically under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzothiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the chlorine atom in the chloropyrimidine ring.

Major Products

The major products of these reactions depend on

Properties

IUPAC Name

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c16-11-9-17-15(18-10-11)21-7-5-20(6-8-21)14-12-3-1-2-4-13(12)24(22,23)19-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEBCWMJFFRQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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